molecular formula C17H26Cl2N2O2 B13086361 Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride

Cat. No.: B13086361
M. Wt: 361.3 g/mol
InChI Key: PIVUHGJAJBNPOE-UHFFFAOYSA-N
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Description

Benzyl 2,9-diazaspiro[55]undecane-2-carboxylate dihydrochloride is a chemical compound with the molecular formula C17H24N2O2·2HCl It is known for its unique spirocyclic structure, which consists of a bicyclic system with nitrogen atoms at the bridgehead positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
  • 3,9-Diazaspiro[5.5]undecane-based compounds

Uniqueness

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride is unique due to its specific spirocyclic structure and the presence of benzyl and carboxylate groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H26Cl2N2O2

Molecular Weight

361.3 g/mol

IUPAC Name

benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;dihydrochloride

InChI

InChI=1S/C17H24N2O2.2ClH/c20-16(21-13-15-5-2-1-3-6-15)19-12-4-7-17(14-19)8-10-18-11-9-17;;/h1-3,5-6,18H,4,7-14H2;2*1H

InChI Key

PIVUHGJAJBNPOE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)CN(C1)C(=O)OCC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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